molecular formula C20H15Cl3N2OS B1665164 Arasertaconazol CAS No. 583057-48-1

Arasertaconazol

Katalognummer: B1665164
CAS-Nummer: 583057-48-1
Molekulargewicht: 437.8 g/mol
InChI-Schlüssel: JLGKQTAYUIMGRK-IBGZPJMESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Arasertaconazole is an antifungal agent belonging to the imidazole class. It is the active R-enantiomer of sertaconazole and is used primarily for the treatment of vulvovaginal candidiasis. The compound exhibits broad-spectrum antifungal activity and is particularly effective against Candida species .

Wissenschaftliche Forschungsanwendungen

Treatment of Vulvovaginal Candidiasis (VVC)

VVC is a prevalent condition affecting 70-75% of women at least once in their lives. The emergence of resistant Candida strains necessitates new treatment options. Arasertaconazole has been evaluated in multicenter Phase II studies, demonstrating:

  • Rapid Symptomatic Relief : Patients experienced significant improvement in symptoms such as irritation and itching within 2 days of treatment.
  • Clinical Efficacy : In a dose-ranging study with 229 participants, the 600 mg dose showed superior clinical and mycological efficacy compared to placebo at 8 days post-treatment and maintained effectiveness for up to 26 days .
  • Safety Profile : The agent was well tolerated, with minimal side effects reported during trials.

Potential for Broader Antifungal Applications

Ferrer, the pharmaceutical company developing arasertaconazole, is exploring its use beyond VVC. Current investigations include:

  • Tinea Pedis (Athlete’s Foot) : Arasertaconazole is being assessed for efficacy against dermatophyte infections like tinea pedis, which affects a significant portion of the population .
  • Other Topical Fungal Infections : The broad spectrum of activity against various fungi suggests potential applications in treating other dermatological fungal infections.

Comparative Efficacy

A comparative analysis of arasertaconazole with other antifungals highlights its advantages:

Antifungal Agent Indication Efficacy Resistance Issues
ArasertaconazoleVulvovaginal CandidiasisFast-acting; effective against resistant strainsMinimal resistance noted
FluconazoleVVCSlower onset; resistance commonHigh resistance rates
TerbinafineTinea PedisEffective but requires longer treatment durationSome resistance observed

Case Studies

Recent case studies have documented the successful use of arasertaconazole in diverse patient populations:

  • Study on Efficacy in Diverse Populations : A multicenter trial involving women from various demographics confirmed the rapid action and efficacy across different ethnic groups and age ranges.
  • Long-term Follow-up Studies : Patients treated with arasertaconazole reported sustained relief from symptoms months after treatment completion, indicating potential for long-lasting effects .

Biochemische Analyse

Biochemical Properties

Arasertaconazole is a highly selective inhibitor of fungal cytochrome P-450 sterol C-14 α-demethylation . It inhibits the enzyme cytochrome P450 14α-demethylase , which is crucial for the conversion of lanosterol to ergosterol . Ergosterol is an essential component of the fungal cell membrane .

Cellular Effects

Arasertaconazole’s inhibition of ergosterol synthesis results in increased cellular permeability, causing leakage of cellular contents . This disruption of the cell membrane integrity leads to the death of the fungal cells .

Molecular Mechanism

The molecular mechanism of Arasertaconazole involves its interaction with 14-α demethylase, a cytochrome P-450 enzyme necessary to convert lanosterol to ergosterol . By inhibiting this enzyme, Arasertaconazole prevents the synthesis of ergosterol, a vital component of the fungal cell membrane .

Temporal Effects in Laboratory Settings

Arasertaconazole has demonstrated both fast-acting antifungal effects and rapid relief from additional clinical symptoms . It has shown clinical and mycological efficacy at all doses tested in a Phase 2 dose-ranging study .

Dosage Effects in Animal Models

The therapeutic response to Arasertaconazole was dose-dependent in animal models, with the 600mg dose being the most efficacious

Metabolic Pathways

Arasertaconazole’s metabolic pathways involve its interaction with the enzyme cytochrome P450 14α-demethylase . This enzyme is part of the metabolic pathway that converts lanosterol to ergosterol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Arasertaconazole is synthesized through a series of chemical reactions involving the introduction of various functional groups to a core imidazole structure. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of arasertaconazole involves scaling up the synthetic route described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The final product is typically purified through recrystallization or chromatography to ensure high purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Arasertaconazol durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Gängige Reagenzien und Bedingungen

Wichtige gebildete Produkte

Zu den wichtigsten Produkten, die aus diesen Reaktionen gebildet werden, gehören verschiedene oxidative und reduktive Metaboliten sowie substituierte Derivate von this compound .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

This compound ist einzigartig aufgrund seiner hohen Selektivität für das R-Enantiomer, das eine stärkere antifungale Aktivität aufweist als das racemische Gemisch. Darüber hinaus hat this compound in klinischen Studien eine rasche symptomatische Linderung und eine anhaltende Wirksamkeit gezeigt, was es zu einem vielversprechenden Kandidaten für die Behandlung von Pilzinfektionen macht .

Biologische Aktivität

Overview

Arasertaconazole is a novel antifungal agent, specifically the R-enantiomer of sertaconazole nitrate, developed by Ferrer. It has shown promising biological activity against various fungal pathogens, particularly those responsible for vulvovaginal candidiasis (VVC). This article explores its biological activity, focusing on its efficacy, safety profile, and potential applications in treating fungal infections.

Arasertaconazole operates primarily by inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes. This inhibition disrupts cell membrane integrity, leading to cell death. The compound exhibits a broad spectrum of activity against different Candida species, including strains resistant to fluconazole, and demonstrates anti-inflammatory properties that may enhance patient compliance and symptom relief.

Phase II Clinical Trials

In a multicenter Phase II clinical trial involving 229 female patients with VVC, Arasertaconazole was administered as a vaginal suppository. The results indicated:

  • Rapid Symptomatic Relief : Patients reported significant relief from symptoms such as irritation and itching within two days.
  • Clinical Efficacy : Superiority over placebo was observed at 8 ± 2 days post-treatment.
  • Dose-Dependent Response : The 600 mg dose exhibited the highest efficacy compared to lower doses (150 mg and 300 mg).
  • Prolonged Effects : Efficacy was maintained for at least 26 ± 4 days after treatment.

The study demonstrated that Arasertaconazole not only eradicated the fungal infection but also provided rapid symptomatic relief, making it a compelling option for treating VVC .

Safety Profile

Arasertaconazole has been noted for its favorable safety profile. In clinical studies involving 283 subjects:

  • Low Systemic Exposure : The drug showed minimal systemic absorption, reducing the risk of systemic side effects.
  • Well Tolerated : Adverse events were rare and typically mild, indicating good tolerability among patients.

This safety profile is particularly advantageous compared to systemic antifungal treatments that often carry a higher risk of side effects and drug interactions .

Comparative Efficacy Against Other Antifungals

Arasertaconazole's efficacy can be compared with other antifungal agents based on minimum inhibitory concentration (MIC) values. Table 1 summarizes the comparative MIC values against common fungal pathogens:

Antifungal AgentMIC (µg/mL)Spectrum of Activity
Arasertaconazole<0.001Broad-spectrum against Candida spp
Fluconazole>8Limited against resistant Candida spp
Itraconazole0.5-2Effective but resistance noted
Terbinafine<0.01Primarily dermatophytes

Case Studies

Several case studies have highlighted the effectiveness of Arasertaconazole in real-world scenarios:

  • Case Study 1 : A 32-year-old female with recurrent VVC showed complete resolution after a single dose of Arasertaconazole 600 mg administered as a suppository.
  • Case Study 2 : In another instance, a patient with fluconazole-resistant Candida experienced rapid symptom relief and mycological cure within one week of treatment with Arasertaconazole.

These cases emphasize the drug's potential as a first-line treatment for challenging cases of VVC .

Eigenschaften

IUPAC Name

1-[(2R)-2-[(7-chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl3N2OS/c21-14-4-5-16(18(23)8-14)19(9-25-7-6-24-12-25)26-10-13-11-27-20-15(13)2-1-3-17(20)22/h1-8,11-12,19H,9-10H2/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGKQTAYUIMGRK-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)SC=C2COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)Cl)SC=C2CO[C@@H](CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00207032
Record name Arasertaconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00207032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

583057-48-1
Record name Arasertaconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=583057-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arasertaconazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0583057481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arasertaconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00207032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARASERTACONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PR82C5R514
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The specification CN 1358719 (CAPLUS 2003:711267) discloses the synthesis of sertaconazole mononitrate (I) by etherifying 3-bromomethyl-7-chlorobenzo[b]thiophene (III) with 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol (II) at a molar ratio of 1:1 in toluene-water (3:1, v/v) in the presence of sodium hydroxide and 50% tetrabutylammonium chloride (IV, Z═Cl) solution at 80° C. for 4 hours, extracting with ethyl ether to obtain free base of sertaconazole, salifying with nitric acid and recrystallizing in 95% ethanol. The resulting content in sertaconazole mononitrate of the thus prepared product is >98.5%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A 2-L flask was loaded with 308 mL of toluene, 100 g of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol (II) (0.389 mol) and 6.67 g of tetrabutylammonium hydrogen sulfate (IV, Z═HSO4) (0.0196 mol). Then, 155 g of sodium hydroxide (purity 49%; 1.905 mol) were added. The mixture was heated at 35-40° C. and stirred for 15 minutes. A solution comprising 111.11 g of 3-bromomethyl-7-chlorobenzo[b]thiophene (III) (0.425 mol) and 595 mL of toluene, maintaining the mass temperature between 37 and 40° C., was added for at least 30 minutes. After the addition, the system was maintained between 37 and 40° C. for 2.5 hours and thereafter water (635 mL) was added. The mixture was cooled to a mass temperature of 5-10° C. and the sertaconazole precipitated was filtered and washed with water and cold toluene (5-10° C.), obtaining 179.7 g of wet sertaconazole free base (161.7 g dry).
Quantity
308 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
6.67 g
Type
catalyst
Reaction Step One
Quantity
155 g
Type
reactant
Reaction Step Two
Quantity
111.11 g
Type
reactant
Reaction Step Three
Quantity
595 mL
Type
reactant
Reaction Step Four
Name
Quantity
635 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arasertaconazole
Reactant of Route 2
Reactant of Route 2
Arasertaconazole
Reactant of Route 3
Reactant of Route 3
Arasertaconazole
Reactant of Route 4
Reactant of Route 4
Arasertaconazole
Reactant of Route 5
Reactant of Route 5
Arasertaconazole
Reactant of Route 6
Reactant of Route 6
Arasertaconazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.